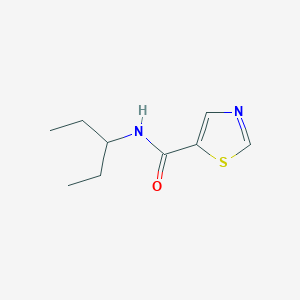

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide

Description

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a pentan-3-yl group attached to the nitrogen atom and a carboxamide group at the 5-position of the thiazole ring

Properties

Molecular Formula |

C9H14N2OS |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

N-pentan-3-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C9H14N2OS/c1-3-7(4-2)11-9(12)8-5-10-6-13-8/h5-7H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

ZKCFTPCYDWHDNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC(=O)C1=CN=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-1,3-thiazole-5-carboxamide typically involves the reaction of thioamides with α-haloketones. The general synthetic route can be described as follows:

Starting Materials: Thioamide and α-haloketone.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated under reflux conditions for several hours.

Product Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(pentan-3-yl)-1,3-thiazole-5-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(pentan-3-yl)-1,3-thiazole-5-carboxamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: N-(pentan-3-yl)-1,3-thiazole-5-carboxamide is used as a building block in organic synthesis

Biology: In biological research, thiazole derivatives are studied for their antimicrobial, antifungal, and antiviral properties. N-(pentan-3-yl)-1,3-thiazole-5-carboxamide may be investigated for its potential to inhibit the growth of certain microorganisms.

Medicine: Thiazole derivatives, including N-(pentan-3-yl)-1,3-thiazole-5-carboxamide, are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or anti-inflammatory agents.

Industry: In the industrial sector, thiazole derivatives are used in the development of dyes, pigments, and agrochemicals. N-(pentan-3-yl)-1,3-thiazole-5-carboxamide may be utilized in the formulation of new products with enhanced properties.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Pendimethalin: A preemergent herbicide used to prevent the germination of certain weeds. It shares structural similarities with N-(pentan-3-yl)-1,3-thiazole-5-carboxamide, particularly in the presence of the pentan-3-yl group.

3,4-Dimethyl-2,6-dinitro-N-(pentan-3-yl)aniline: Another compound with a pentan-3-yl group, known for its herbicidal properties.

Uniqueness: N-(pentan-3-yl)-1,3-thiazole-5-carboxamide is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety is often linked to various pharmacological activities due to its ability to interact with biological targets effectively.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to N-(pentan-3-yl)-1,3-thiazole-5-carboxamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |

| ATCAA-1 | Melanoma | 1.8 - 2.6 |

| ATCAA-2 | Non-Small Cell Lung Cancer | 3.81 |

These findings suggest that modifications in the thiazole structure can lead to enhanced anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

The mechanisms underlying the biological activities of thiazole derivatives typically involve:

- Inhibition of Enzymatic Activity : Many thiazoles inhibit enzymes that are crucial for cancer cell proliferation or fungal growth.

- Induction of Apoptosis : Thiazoles can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Cytotoxicity Studies : A study reported that thiazole derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against prostate and melanoma cells .

- Antifungal Efficacy : Research on similar compounds has demonstrated their effectiveness against fungal strains, suggesting potential applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.